molecular formula C15H10ClNO6 B6410882 4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid CAS No. 1261915-80-3

4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid

Cat. No.: B6410882
CAS No.: 1261915-80-3
M. Wt: 335.69 g/mol
InChI Key: QEISJGOEUDNWAQ-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid is an organic compound with a complex structure that includes a chloro, methoxycarbonyl, and nitro group attached to a benzoic acid core

Properties

IUPAC Name

4-(3-chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO6/c1-23-15(20)10-4-2-8(6-12(10)16)9-3-5-11(14(18)19)13(7-9)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEISJGOEUDNWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692022
Record name 3'-Chloro-4'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-80-3
Record name 3'-Chloro-4'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common route involves the nitration of a suitable benzoic acid derivative followed by chlorination and esterification reactions. The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.

Major Products

    Reduction: 4-(3-Chloro-4-methoxycarbonylphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(3-Chloro-4-carboxyphenyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-4-methoxycarbonylphenyl)-2-aminobenzoic acid
  • 4-(3-Chloro-4-carboxyphenyl)-2-nitrobenzoic acid
  • 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid

Uniqueness

4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro and a methoxycarbonyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

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